molecular formula C9H11BrN2O B14058535 1-Bromo-1-(2,4-diaminophenyl)propan-2-one

1-Bromo-1-(2,4-diaminophenyl)propan-2-one

Cat. No.: B14058535
M. Wt: 243.10 g/mol
InChI Key: LIGWJEXTZAZEQN-UHFFFAOYSA-N
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Description

1-Bromo-1-(2,4-diaminophenyl)propan-2-one is an organic compound with the molecular formula C9H11BrN2O and a molecular weight of 243.10 g/mol . This compound is characterized by the presence of a bromine atom, two amino groups, and a ketone group attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-1-(2,4-diaminophenyl)propan-2-one typically involves the bromination of 1-(2,4-diaminophenyl)propan-2-one. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise temperature and pressure control .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-1-(2,4-diaminophenyl)propan-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Bromo-1-(2,4-diaminophenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-1-(2,4-diaminophenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and amino groups play a crucial role in its binding affinity and specificity. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert their effects through various biochemical pathways .

Comparison with Similar Compounds

1-Bromo-1-(2,4-diaminophenyl)propan-2-one can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C9H11BrN2O

Molecular Weight

243.10 g/mol

IUPAC Name

1-bromo-1-(2,4-diaminophenyl)propan-2-one

InChI

InChI=1S/C9H11BrN2O/c1-5(13)9(10)7-3-2-6(11)4-8(7)12/h2-4,9H,11-12H2,1H3

InChI Key

LIGWJEXTZAZEQN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=C(C=C1)N)N)Br

Origin of Product

United States

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